molecular formula C17H19N5 B2407722 1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine CAS No. 955306-12-4

1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine

Katalognummer: B2407722
CAS-Nummer: 955306-12-4
Molekulargewicht: 293.374
InChI-Schlüssel: JSNSKZXOGXEZRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine is a sophisticated pyrazolo[5,4-d]pyrimidine derivative designed for advanced medicinal chemistry and oncology research. The pyrazolo[5,4-d]pyrimidine scaffold is a well-established bioisostere of purine bases, making it a versatile core structure for developing potent inhibitors of enzymes that utilize ATP, such as protein kinases . This particular compound is engineered for targeted research, likely focusing on protein kinase inhibition. Its molecular structure incorporates a 1-(2-Methylphenyl) group and a 4-piperidyl moiety, which are common pharmacophoric features in drug design intended to optimize interactions with the hydrophobic regions and hinge region of kinase ATP-binding sites . Researchers can explore this compound as a key candidate or a structural template in programs aimed at designing new therapeutic agents for various cancers, leveraging its potential mechanism as a competitive ATP-binding site inhibitor . This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans, as a diagnostic, or for any therapeutic applications.

Eigenschaften

IUPAC Name

1-(2-methylphenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-13-7-3-4-8-15(13)22-17-14(11-20-22)16(18-12-19-17)21-9-5-2-6-10-21/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNSKZXOGXEZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Pyrazole Ring: The initial step involves the synthesis of a pyrazole derivative. This can be achieved by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Construction of Pyrazolo[5,4-d]pyrimidine Core: The pyrazole derivative is then reacted with a suitable amidine or guanidine derivative to form the pyrazolo[5,4-d]pyrimidine core. This step often requires heating and the use of a catalyst such as zinc chloride or copper salts.

    Introduction of Piperidine Ring: The pyrazolo[5,4-d]pyrimidine core is further functionalized by introducing a piperidine ring through nucleophilic substitution reactions.

    Attachment of 2-Methylphenyl Group: Finally, the 2-methylphenyl group is introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate palladium catalysts.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Analyse Chemischer Reaktionen

1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazolo[5,4-d]pyrimidine core, using reagents such as alkyl halides or acyl chlorides.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or copper salts, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives with potential biological activities.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of this compound span multiple scientific domains:

Chemistry

  • Synthesis Intermediate : It serves as a valuable intermediate in synthesizing other heterocyclic compounds, enhancing the development of complex molecules.

Biology

  • Bioactive Molecule : The compound exhibits various biological activities, including:
    • Antimicrobial Activity : In vitro studies indicate effectiveness against several bacterial strains.
    • Antiviral Properties : Potential antiviral effects have been noted in preliminary studies.
    • Anticancer Activity : Research shows significant cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) with IC50 values ranging from 45-97 nM and HCT-116 (colon cancer) with similar values.

Medicine

  • Therapeutic Potential : The compound is being investigated for treating:
    • Cancer : Its ability to inhibit cancer cell proliferation suggests potential as an anticancer agent.
    • Neurological Disorders : The pharmacological profile indicates possible applications in treating neurodegenerative diseases.

Industry

  • Material Development : It is utilized in creating new materials such as polymers and dyes due to its unique chemical properties.

Case Studies and Research Findings

  • Anticancer Activity Study :
    A study on various cancer cell lines demonstrated that 1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine exhibited significant cytotoxicity. For example:
    • MCF-7 (breast cancer): IC50 values ranged from 45-97 nM.
    • HCT-116 (colon cancer): IC50 values were similar.
    These findings suggest that the compound could serve as a lead for developing new anticancer agents.
  • Mechanistic Insights :
    Research indicates that the compound may inhibit key enzymes involved in cell cycle regulation and apoptosis pathways. Specifically, it has been suggested that this compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
  • Additional Applications :
    Recent studies have highlighted the dual potential of pyrazolo[5,4-d]pyrimidine derivatives not only as anticancer agents but also in treating conditions like renal anemia through the inhibition of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD).

Wirkmechanismus

The mechanism of action of 1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been found to inhibit certain protein kinases, which are enzymes involved in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with cellular processes such as proliferation, differentiation, and apoptosis. This mechanism is particularly relevant in the context of its anticancer activity, where it can induce cell cycle arrest and promote apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups. They also exhibit diverse biological activities and are studied for their therapeutic potential.

    Pyrido[2,3-d]pyrimidine Derivatives: These compounds have a pyridine ring fused with a pyrimidine ring and show similar biological activities, including kinase inhibition and anticancer properties.

    Quinazoline Derivatives: Quinazolines are another class of fused heterocycles with significant biological activities, including anticancer and anti-inflammatory properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which contribute to its distinct chemical and biological properties.

Biologische Aktivität

1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine is a compound belonging to the pyrazolo[5,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by case studies and research findings.

Synthesis of this compound

The synthesis of pyrazolo[5,4-d]pyrimidines typically involves the cyclization of appropriate precursors. For instance, the compound can be synthesized via the reaction of 2-methylphenyl and piperidine derivatives with pyrazole and pyrimidine precursors. The synthetic pathway often involves multiple steps including cyclization and purification processes to yield the final product with high purity.

Biological Activity

This compound exhibits a range of biological activities that are critical for its potential therapeutic applications:

Anticancer Activity

Research has demonstrated that compounds within the pyrazolo[5,4-d]pyrimidine class can inhibit cancer cell proliferation. In vitro studies have shown that this specific compound inhibits growth in various cancer cell lines. For example:

  • MCF-7 (breast cancer) : IC50 values were reported in the range of 45-97 nM.
  • HCT-116 (colon cancer) : Similar IC50 values were observed.
  • HepG-2 (liver cancer) : Moderate activity was noted with IC50 values around 48-90 nM .

The mechanism by which this compound exerts its anticancer effects may involve inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. Specifically, it has been suggested that these compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression .

Comparative Biological Activity Table

Compound NameCancer Cell LineIC50 (nM)Mechanism of Action
This compoundMCF-745-97CDK inhibition
HCT-1166-99CDK inhibition
HepG-248-90CDK inhibition
Thiazolo[5,4-d]pyrimidine derivativeMGC-8034.64Tubulin polymerization inhibition

Case Studies

Several studies have highlighted the efficacy of pyrazolo[5,4-d]pyrimidines in various therapeutic contexts:

  • Antitumor Activity : A study evaluated a series of pyrazolo[5,4-d]pyrimidines against human cancer cell lines and found significant antiproliferative effects. The most potent compounds demonstrated selectivity towards cancer cells while exhibiting lower toxicity towards normal cells .
  • Enzymatic Inhibition : Another research focused on the enzymatic inhibition properties of these compounds, revealing that they could effectively inhibit key enzymes involved in tumor growth and metastasis .

Q & A

What are the common synthetic routes for 1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine?

Level: Basic
Answer:
The synthesis typically involves cyclocondensation reactions. For example:

  • Route 1: Reacting pyrazolo[3,4-d]pyrimidine precursors with N-substituted α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones under reflux conditions in polar aprotic solvents (e.g., DMF) .
  • Route 2: Using thiourea to functionalize intermediates, followed by benzoylation or acetylation to introduce substituents (e.g., methylthio groups) .
  • One-Step Synthesis: Catalytic p-toluenesulfonic acid facilitates coupling of aldehydes, thiourea, and coumarin derivatives to form fused pyrimidine systems .
    Key variables include solvent choice, temperature, and catalyst loading. Optimization requires monitoring via TLC or HPLC .

How is the structural confirmation of this compound performed?

Level: Basic
Answer:
Structural elucidation employs:

  • X-ray Crystallography: Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding in pyrimidine rings) .
  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., methylphenyl at position 1, piperidyl at position 4) .
  • Mass Spectrometry: High-resolution MS confirms molecular weight and fragmentation patterns (e.g., loss of methyl groups) .

How do structural modifications influence EGFR inhibitory activity?

Level: Advanced
Answer:
Structure–activity relationship (SAR) studies reveal:

  • Substituent Size: Increasing benzene rings (e.g., Compound A: 0.33 μM IC50 vs. Compound K: 8.53 μM IC50) inversely correlate with potency due to steric hindrance .
  • Electron-Withdrawing Groups: Fluorine or trifluoromethyl groups enhance binding to EGFR’s hydrophobic pockets .
  • Piperidine Positioning: 4-Piperidyl groups improve solubility and target engagement compared to bulkier substituents .
    Methodologically, IC50 values are determined via kinase inhibition assays, with statistical validation (e.g., triplicate measurements) .

What computational approaches predict bioavailability and drug-likeness?

Level: Advanced
Answer:

  • Physicochemical Modeling: Lipinski’s Rule of Five evaluates logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors .
  • ADMET Prediction: Tools like SwissADME assess absorption (e.g., Caco-2 permeability) and toxicity (e.g., hERG inhibition) .
  • Docking Simulations: AutoDock Vina models interactions with EGFR’s ATP-binding site, prioritizing derivatives with lower binding energies .

How can contradictions in SAR data be resolved?

Level: Advanced
Answer:
Discrepancies (e.g., variable IC50 values for similar substituents) arise from:

  • Assay Conditions: Differences in ATP concentrations or incubation times .
  • Conformational Flexibility: Molecular dynamics simulations identify bioactive conformers .
  • Statistical Validation: Use ANOVA to confirm significance (p < 0.05) across multiple replicates .

What challenges exist in optimizing reaction conditions for scale-up?

Level: Advanced
Answer:
Key challenges include:

  • Solvent Compatibility: Polar aprotic solvents (DMF) improve yield but complicate purification .
  • Catalyst Efficiency: p-Toluenesulfonic acid reduces reaction time but may degrade heat-sensitive intermediates .
  • Byproduct Formation: LC-MS monitors side products (e.g., dimerization), requiring gradient elution for separation .

Which analytical techniques ensure purity and stability?

Level: Basic
Answer:

  • HPLC-PDA: Quantifies purity (>95%) and detects UV-active impurities .
  • Thermogravimetric Analysis (TGA): Assesses thermal stability (decomposition >200°C) .
  • Karl Fischer Titration: Measures residual water content (<0.1% for hygroscopic intermediates) .

What is the pharmacological significance of the piperidine moiety?

Level: Advanced
Answer:
Piperidine derivatives:

  • Enhance blood-brain barrier penetration due to moderate logP values .
  • Act as hydrogen bond donors with kinase catalytic lysine residues (e.g., EGFR K745) .
  • Improve metabolic stability by resisting cytochrome P450 oxidation .

How to design derivatives with improved selectivity for kinase targets?

Level: Advanced
Answer:

  • Bioisosteric Replacement: Substitute pyrimidine with pyridine to reduce off-target effects .
  • Selectivity Screening: Profile against kinase panels (e.g., 100+ kinases) to identify cross-reactivity .
  • Covalent Inhibitors: Introduce electrophilic warheads (e.g., acrylamides) targeting non-conserved cysteines .

What in vitro models evaluate efficacy and toxicity?

Level: Advanced
Answer:

  • Cell Viability Assays: MTT or CellTiter-Glo® in cancer lines (e.g., A549, HepG2) .
  • hERG Inhibition: Patch-clamp electrophysiology assesses cardiac toxicity risks .
  • CYP Inhibition: Fluorescent probes quantify interactions with cytochrome P450 isoforms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.